REACTION_SMILES
|
[Br:12][c:13]1[cH:14][c:15]([S:19](=[O:20])(=[O:21])[Cl:22])[cH:16][cH:17][cH:18]1.[CH3:23][C:24]#[N:25].[NH2:7][CH2:8][CH2:9][CH2:10][OH:11].[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[NH:7]([CH2:8][CH2:9][CH2:10][OH:11])[S:19]([c:15]1[cH:14][c:13]([Br:12])[cH:18][cH:17][cH:16]1)(=[O:20])=[O:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(NCCCO)c1cccc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |